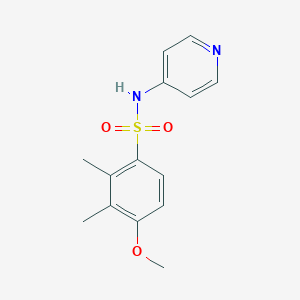

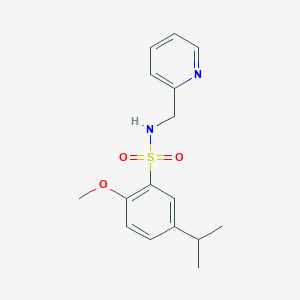

4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide, also known as Pifithrin-α, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Sakamoto et al. and has since been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.

Mecanismo De Acción

4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα works by inhibiting the activity of p53, a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. In normal cells, p53 is activated in response to DNA damage or other stressors, leading to cell cycle arrest or apoptosis if the damage cannot be repaired. In cancer cells, however, p53 is often mutated or otherwise dysfunctional, allowing the cells to bypass these protective mechanisms and continue to grow and divide.

By inhibiting p53, 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα can induce apoptosis in cancer cells, making it a potential anti-cancer drug. It can also protect neurons from damage caused by oxidative stress and other factors, making it a potential therapeutic for neurodegenerative diseases.

Biochemical and Physiological Effects:

4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα has been shown to have a number of biochemical and physiological effects in cells and tissues. In cancer cells, it can induce apoptosis by inhibiting p53 activity. In neurons, it can protect against oxidative stress and other forms of damage. It has also been shown to have anti-inflammatory effects and to modulate the immune response in certain contexts.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα is that it is a small molecule inhibitor that can be easily synthesized and used in laboratory experiments. It has been extensively studied in vitro and in animal models, and its mechanism of action is well understood. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and its efficacy may depend on the specific mutations or other factors present in the cells or tissues being studied.

Direcciones Futuras

There are a number of future directions for research on 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα. One area of interest is in developing more potent and selective inhibitors of p53 that could be used as anti-cancer drugs. Another area of interest is in studying the potential therapeutic applications of 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα in other conditions, such as autoimmune diseases or viral infections. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα and how it interacts with other cellular pathways and molecules.

Métodos De Síntesis

The synthesis of 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα involves several steps, including the reaction of 4-methoxy-2,3-dimethylpyridine with p-toluenesulfonyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product. The synthesis method has been optimized over the years to improve yield and purity.

Aplicaciones Científicas De Investigación

4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα has been shown to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. By inhibiting p53, 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα can induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer drug.

In neurodegenerative disease research, 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα has been shown to protect neurons from damage caused by oxidative stress and other factors. It has been studied in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, among others.

Propiedades

Nombre del producto |

4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide |

|---|---|

Fórmula molecular |

C14H16N2O3S |

Peso molecular |

292.36 g/mol |

Nombre IUPAC |

4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide |

InChI |

InChI=1S/C14H16N2O3S/c1-10-11(2)14(5-4-13(10)19-3)20(17,18)16-12-6-8-15-9-7-12/h4-9H,1-3H3,(H,15,16) |

Clave InChI |

SIRPFDVSEVZJMO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=NC=C2)OC |

SMILES canónico |

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=NC=C2)OC |

Solubilidad |

4.6 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)